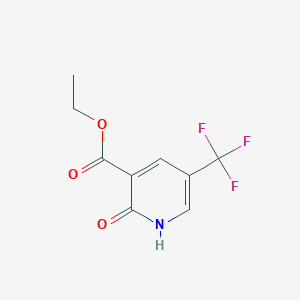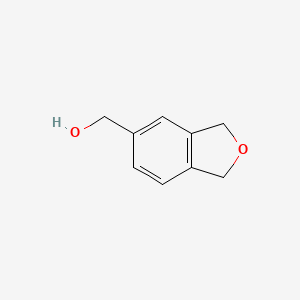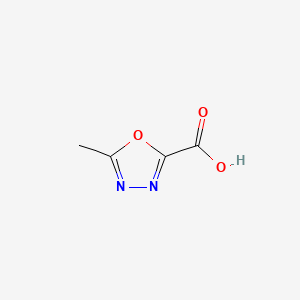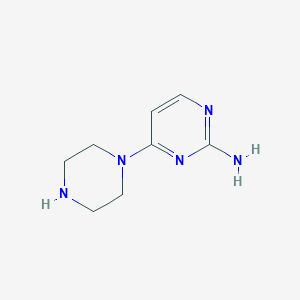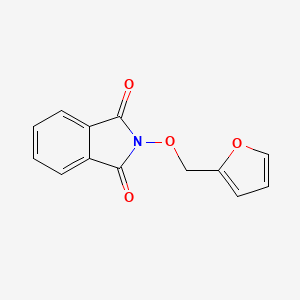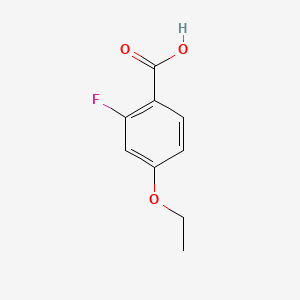
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Catalysis
Research has explored the role of enzymes like nicotinic acid dehydrogenase in catalyzing the formation of hydroxynicotinic acid derivatives, including 6-hydroxynicotinic acid, from nicotinic acid. This process involves specific enzymes in microorganisms like Pseudomonas fluorescens, indicating a potential for biotechnological applications in the production of nicotinic acid derivatives (Hurh, Yamane, & Nagasawa, 1994).
Organic Synthesis and Catalysis
Another aspect is the use of nicotinic acid derivatives in organic synthesis. For instance, copper(I) complexes involving derivatives of nicotinic acid have shown promising results as catalysts for N-arylation reactions. This suggests potential applications in developing efficient methods for constructing complex organic molecules (Liu et al., 2010).
Industrial Production Methods
Nicotinic acid, a key component of vitamin PP, is vital for human and animal health. Studies have focused on environmentally friendly methods to produce nicotinic acid from commercially available materials, which is significant for sustainable industrial production. This research is crucial for aligning with the principles of green chemistry and reducing environmental impact (Lisicki, Nowak, & Orlińska, 2022).
Metabolic Pathways
The metabolic pathways of nicotinic acid in microorganisms have been a subject of research. This includes the study of intermediates like 6-hydroxynicotinic acid in the degradation of nicotinic acid, revealing insights into biochemical processes and potential applications in biotechnology (Tsai, Pastan, & Stadtman, 1966).
Material Science Applications
In the field of material science, nicotinic acid derivatives have been incorporated into the design of mesoporous silica catalysts. This has been used for the synthesis of complex organic compounds, indicating potential applications in catalysis and material engineering (Davarpanah, Elahi, & Rezaee, 2018).
Eigenschaften
IUPAC Name |
6-(oxan-2-ylmethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)9-4-5-11(13-7-9)17-8-10-3-1-2-6-16-10/h4-5,7,10H,1-3,6,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMHKLWHUFQCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
